N-(3-methoxypropyl)-2-{3-[(Z)-(5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetamide
Description
N-(3-METHOXYPROPYL)-2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE is a complex organic compound with a unique structure that includes an indole ring, an imidazolidine ring, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C24H24N4O3S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-[3-[(Z)-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C24H24N4O3S/c1-31-13-7-12-25-22(29)16-27-15-17(19-10-5-6-11-21(19)27)14-20-23(30)28(24(32)26-20)18-8-3-2-4-9-18/h2-6,8-11,14-15H,7,12-13,16H2,1H3,(H,25,29)(H,26,32)/b20-14- |
InChI Key |
UHHUTVSDVFGZNY-ZHZULCJRSA-N |
Isomeric SMILES |
COCCCNC(=O)CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)N3)C4=CC=CC=C4 |
Canonical SMILES |
COCCCNC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPROPYL)-2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole and imidazolidine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors. The goal is to achieve a consistent and high-purity product suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPROPYL)-2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
N-(3-METHOXYPROPYL)-2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPROPYL)-2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole and imidazolidine derivatives, which may share some structural features and biological activities. Examples include:
- N-(3-METHOXYPROPYL)-3-METHYL-4-NITROBENZAMIDE
- N-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]ACETAMIDE
- N-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]ACETAMIDE .
Uniqueness
N-(3-METHOXYPROPYL)-2-(3-{[(4Z)-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
